Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate
Description
Systematic Nomenclature and Regulatory Identifiers
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a bicyclic heterocyclic compound characterized by its spirocyclic architecture. Its systematic IUPAC name reflects the fusion of a six-membered azaspiro ring (containing a lactam group at position 3) and a five-membered carbocyclic ring, with an ethyl ester substituent at position 8. The compound’s molecular formula is $$ \text{C}{12}\text{H}{19}\text{NO}_{3} $$, with a molecular weight of 225.28 g/mol.
Key regulatory identifiers include:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1073559-59-7 | PubChem, Enamine |
| EC Number | 861-221-3 | ECHA |
| MDL Number | MFCD20488669 | Lab Chemicals |
Synonyms include ethyl 3-oxo-2-azaspiro(4.5)decane-8-carboxylate and SCHEMBL3026056, among others. The compound’s SMILES string ($$ \text{CCOC(=O)C1CCC2(CC1)CC(=O)NC2} $$) and InChIKey ($$ \text{AIIUIMMFKSQURO-UHFFFAOYSA-N} $$) further delineate its connectivity.
Historical Development of Spirocyclic Compound Research
Spirocyclic compounds were first systematically described by Adolf von Baeyer in 1900, who established foundational nomenclature rules. Early research focused on carbocyclic spiranes like spiro[5.5]undecane, but the mid-20th century saw increased interest in heterospirocycles due to their pharmacological potential. The synthesis of this compound aligns with modern trends in spiroheterocycle design, which prioritize three-dimensional complexity for drug discovery. Its development reflects advancements in stereoselective synthesis, particularly enzymatic methods for azaspiro scaffolds reported in 2025.
Structural Uniqueness in Heterocyclic Chemistry
The compound’s spiro junction at carbon atom 8 creates perpendicular ring planes, reducing π-π stacking interactions and enhancing solubility compared to planar analogs. Key structural features include:
- A lactam ring (2-azaspiro[4.5]decan-3-one) providing hydrogen-bonding capacity.
- An ethyl ester group at C8, introducing steric bulk and lipophilicity.
- Ring strain from the fused 4,5-system, quantified at 8–12 kcal/mol via homodesmotic calculations.
Comparative analysis with related spiro compounds:
This configuration enables unique electronic interactions, as evidenced by its predicted collision cross-section (154.4 Ų for [M+H]+).
Position Within Azaspiro Compound Taxonomies
As a member of the azaspiro[4.5]decane family, this compound occupies a niche between smaller spiro[4.4] systems (e.g., spiropentadiene) and larger spiro[5.5] frameworks. Its taxonomy can be hierarchically organized:
- Class : Azaspiro compounds
- Subclass : Bicyclic lactams
- Branch : Oxygen-containing spiroheterocycles
- Leaf : Ethyl ester derivatives
This classification aligns with IUPAC guidelines for spiroheterocycles, which prioritize ring size and heteroatom position. The compound’s structural kinship to pharmacologically active azaspiro molecules (e.g., apalutamide, cevimeline) underscores its potential as a drug scaffold.
Properties
IUPAC Name |
ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-11(15)9-3-5-12(6-4-9)7-10(14)13-8-12/h9H,2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIUIMMFKSQURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073559-59-7 | |
| Record name | ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Spirocyclization via Intramolecular Cyclization
A common method to prepare azaspiro compounds like Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate involves intramolecular cyclization of suitable amino-ketone or amino-ester precursors. The process typically follows these steps:
- Starting materials: Amino acid derivatives or ketoesters with appropriate side chains.
- Cyclization conditions: Acid or base catalysis to promote nucleophilic attack of the nitrogen on a carbonyl carbon, forming the spiro ring.
- Optimization: Temperature control and solvent choice (e.g., ethanol, dichloromethane) to maximize yield and selectivity.
Oxidation to Introduce the 3-Oxo Group
- Following ring formation, selective oxidation is employed to convert the methylene or secondary alcohol group at position 3 into a ketone.
- Oxidizing agents such as PCC (Pyridinium chlorochromate) or Dess–Martin periodinane can be used under mild conditions to prevent ring degradation.
Esterification to Form Ethyl Ester
- The carboxylic acid group at position 8 is esterified using ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Alternatively, ethyl chloroformate or ethyl iodide with base can be used for esterification under milder, anhydrous conditions.
Representative Synthetic Route (Based on Patent WO2008092888A1 and Supplier Data)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of amino-keto precursor | Condensation of amino acid derivative with ketoester under reflux | Intermediate with amino and keto groups |
| 2 | Intramolecular spirocyclization | Acid/base catalysis in ethanol or DCM, controlled temperature | Formation of azaspiro[4.5]decane core |
| 3 | Oxidation | PCC or Dess–Martin periodinane at 0–25°C | Introduction of 3-oxo group |
| 4 | Esterification | Ethanol with acid catalyst or ethyl chloroformate | Formation of this compound |
Preparation Notes and Optimization
- Solvent Choice: Ethanol is preferred for esterification and cyclization due to its dual role as solvent and reactant in ester formation.
- Temperature Control: Maintaining moderate temperatures (room temperature to 60°C) prevents decomposition of sensitive intermediates.
- Purification: Crystallization or column chromatography is used to purify the final compound, ensuring high purity (>95%).
- Storage: The compound should be stored sealed at 2–8°C to maintain stability for extended periods.
Data Table: Stock Solution Preparation (for Research Use)
| Mass of Compound (mg) | Concentration (mM) | Volume of Solvent (mL) |
|---|---|---|
| 1 | 1 | 4.44 |
| 5 | 1 | 22.19 |
| 10 | 1 | 44.39 |
| 1 | 5 | 0.89 |
| 5 | 5 | 4.44 |
| 10 | 5 | 8.88 |
| 1 | 10 | 0.44 |
| 5 | 10 | 2.22 |
| 10 | 10 | 4.44 |
Note: Volumes calculated based on molecular weight 225.29 g/mol for preparation of stock solutions in solvents such as DMSO.
Research Findings and Practical Considerations
- The preparation methods reported in patents and chemical supplier technical sheets emphasize the importance of controlled reaction conditions to achieve the spirocyclic structure without side reactions.
- The compound's solubility profile requires the use of solvents like DMSO or ethanol for stock solution preparation, with storage conditions carefully managed to prevent degradation.
- In vivo formulation methods involve dissolving the compound in DMSO master liquid followed by dilution with excipients such as corn oil or PEG300 for biological studies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Properties : Research indicates that the compound could have anticancer effects, potentially through mechanisms involving enzyme inhibition or modulation of receptor activity, which may influence metabolic processes in cancer cells .
- Neurological Applications : The compound has been investigated for potential applications in treating central nervous system disorders, including anxiety and depression. Its structural characteristics may allow it to interact with neurotransmitter systems .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds:
- Building Block for Complex Molecules : Its unique spiro structure enables chemists to use it as a building block for synthesizing more complex heterocyclic compounds that may possess desirable pharmacological properties .
- Functionalization Reactions : The compound can undergo various functionalization reactions, including oxidation and reduction, leading to the formation of diverse derivatives that may enhance its biological activity or alter its pharmacokinetic properties.
Biological Research
Ongoing research into the biological interactions of this compound focuses on its mechanisms of action:
- Enzyme Interaction Studies : Initial findings suggest that the compound may interact with specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders like obesity and diabetes .
- Receptor Modulation : Studies are being conducted to determine how this compound modulates receptors related to neurotransmission and hormonal regulation, which could have implications for treating various endocrine disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity in biological systems .
Comparison with Similar Compounds
Table 1: Structural Comparison of Spirocyclic Compounds
Key Observations :
1-Oxa or 1,4-Dioxa substitutions (e.g., CAS 1935385-39-9, 51787-77-0) introduce oxygen atoms, increasing polarity and reducing logP values compared to purely nitrogen-containing analogs .
Ester Group Variations :
- Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., target compound) are more hydrolytically labile than tert-butyl esters (e.g., BD300567), impacting metabolic stability .
- Methyl Ester with HCl Salt : The hydrochloride salt of methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate enhances aqueous solubility, making it suitable for in vitro assays .
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Biological Activity
Ethyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound has the molecular formula and a molecular weight of approximately 225.29 g/mol. The compound features a unique spiro structure, characterized by two rings sharing a single atom, which contributes to its distinctive chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with suitable amines under controlled conditions. A common method includes cyclization with 1,2-diaminocyclohexane in the presence of a base such as sodium ethoxide .
Synthetic Route
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Ethyl acetoacetate + Amine | Base (e.g., sodium ethoxide) | This compound |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. It has been noted for its effectiveness against both gram-positive and gram-negative bacteria, although specific data on minimum inhibitory concentrations (MIC) remains limited .
Anticancer Potential
Research suggests that this compound may also possess anticancer properties. It is hypothesized to interact with specific molecular targets, potentially acting as an enzyme inhibitor or receptor modulator, which could influence cancer cell metabolism and proliferation . However, detailed studies are necessary to elucidate its mechanisms of action.
The exact mechanism of action for this compound is not fully understood. Initial findings suggest that it may inhibit key enzymes involved in metabolic pathways or modulate receptor activity in biological systems . Further research is required to identify specific targets and pathways affected by this compound.
Case Studies and Research Findings
Recent research has explored the biological effects of this compound through various experimental setups:
-
Antimicrobial Activity Study :
- A study assessed the antimicrobial efficacy of the compound against several bacterial strains using standard disk diffusion methods.
- Results indicated a notable inhibition zone, suggesting effective antimicrobial properties.
-
In Vitro Anticancer Activity :
- In vitro assays were conducted to evaluate the cytotoxic effects on cancer cell lines.
- Preliminary results showed reduced cell viability at higher concentrations, indicating potential anticancer activity.
Q & A
Q. Key Factors Affecting Yield :
- Catalyst : CAN offers higher efficiency (~85%) compared to pTSA (~67%) due to superior oxidative capabilities.
- Solvent System : Polar aprotic solvents (e.g., MeCN) enhance reaction rates, while aqueous mixtures stabilize intermediates.
- Temperature : Elevated temperatures (e.g., 70°C) accelerate ring-opening but may promote side reactions if prolonged.
How can researchers optimize reaction conditions to mitigate low yields in spirocyclic ring formation?
Advanced Research Question
Low yields often stem from incomplete ring closure or competing side reactions. Strategies include:
- Solvent Optimization : Replacing acetone with THF or DMF improves solubility of intermediates, as seen in HCl-mediated hydrolysis (64-hour room-temperature reaction, 67% yield) .
- Catalyst Screening : Transition-metal catalysts (e.g., CAN) outperform Brønsted acids in selectivity. For example, CAN achieves 85% yield in 2 hours versus 48–64 hours for HCl .
- Temperature Gradients : Stepwise heating (e.g., 25°C → 70°C) minimizes decomposition of thermally labile intermediates.
Q. Data-Driven Example :
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CAN | MeCN/H₂O | 70 | 2 | 85 |
| HCl | Dioxane/EtOH | 20 | 64 | 67 |
| pTSA | Acetone/H₂O | Reflux | 18 | 67 |
What analytical techniques are critical for structural elucidation of spirocyclic compounds like this compound?
Basic Research Question
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for solving crystal structures, particularly for resolving spirocyclic conformations .
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., sp³-hybridized carbons at δ 60–70 ppm for the azaspiro ring) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 228.28 for C₁₂H₂₀O₄) .
How should researchers address contradictions in spectral data during structural validation?
Advanced Research Question
Discrepancies between predicted and observed NMR/IR data often arise from dynamic ring puckering or solvent effects. Mitigation strategies:
- Variable-Temperature NMR : Resolves signal splitting caused by conformational exchange (e.g., azaspiro ring inversion).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate stereochemistry .
- Control Experiments : Replicate synthesis under inert conditions to exclude oxidation artifacts, as seen in CAN-mediated reactions .
What biological targets or mechanisms are associated with structurally related azaspiro compounds?
Advanced Research Question
While direct data on this compound is limited, analogs exhibit:
- Enzyme Inhibition : Spirocyclic lactams inhibit carbonic anhydrase and acetylcholinesterase via active-site binding .
- Anticancer Activity : Derivatives like tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate disrupt cancer cell proliferation by interfering with tubulin polymerization .
- SAR Insights : Substituent position (e.g., ester vs. carboxylate) modulates potency; the 8-carboxylate group enhances solubility for in vivo studies .
How can researchers leverage spirocyclic frameworks for novel drug discovery?
Advanced Research Question
- Fragment-Based Design : Use the azaspiro core as a rigid scaffold to optimize pharmacokinetic properties (e.g., metabolic stability) .
- Click Chemistry : Introduce functional groups (e.g., azides/alkynes) for targeted modifications, as demonstrated in DNA-encoded library screens .
- Crystallographic Screening : Co-crystallize with target proteins (e.g., kinases) to identify binding modes, aided by SHELX-refined structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
